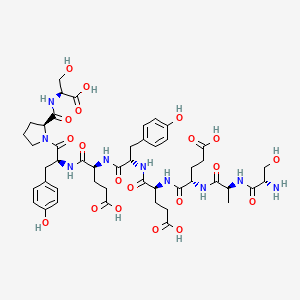

H-Ser-ala-glu-glu-tyr-glu-tyr-pro-ser-oh

Description

BenchChem offers high-quality H-Ser-ala-glu-glu-tyr-glu-tyr-pro-ser-oh suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Ser-ala-glu-glu-tyr-glu-tyr-pro-ser-oh including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H63N9O20/c1-23(49-40(68)28(48)21-57)39(67)50-29(12-15-36(61)62)41(69)51-30(13-16-37(63)64)42(70)53-32(19-24-4-8-26(59)9-5-24)44(72)52-31(14-17-38(65)66)43(71)54-33(20-25-6-10-27(60)11-7-25)46(74)56-18-2-3-35(56)45(73)55-34(22-58)47(75)76/h4-11,23,28-35,57-60H,2-3,12-22,48H2,1H3,(H,49,68)(H,50,67)(H,51,69)(H,52,72)(H,53,70)(H,54,71)(H,55,73)(H,61,62)(H,63,64)(H,65,66)(H,75,76)/t23-,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGQNBVIAHIQOH-GHLXGSJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H63N9O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746734 | |

| Record name | L-Seryl-L-alanyl-L-alpha-glutamyl-L-alpha-glutamyl-L-tyrosyl-L-alpha-glutamyl-L-tyrosyl-L-prolyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1074.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198483-37-3 | |

| Record name | L-Seryl-L-alanyl-L-alpha-glutamyl-L-alpha-glutamyl-L-tyrosyl-L-alpha-glutamyl-L-tyrosyl-L-prolyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

High-Fidelity Solid Phase Synthesis of the Polyomavirus Middle T Antigen Motif (Residues 311-319)

Sequence: H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH Target: Polyomavirus Middle T Antigen (PyMT), Src-Homology binding domain. Molecular Weight: ~1088.05 g/mol (free acid)

Executive Summary

This technical guide details the optimized Solid Phase Peptide Synthesis (SPPS) protocol for the nonapeptide H-SAEEYEYPS-OH . While this sequence appears straightforward, it presents specific chemoselective challenges that often lead to low crude purity or stereochemical erosion.

Critical Challenges:

-

C-Terminal Serine Racemization: The anchoring of the C-terminal Serine is the highest-risk step. Standard carboxyl activation (e.g., HBTU/DIEA) during resin loading frequently causes extensive epimerization (10–20% D-Ser formation) via oxazolone intermediates.

-

Proline Steric Hindrance: The coupling of Tyrosine (Y) onto Proline (P) is kinetically slow due to the secondary amine of the proline ring and the steric bulk of the incoming tyrosine.

-

Acidic Residue Aggregation: The Glu-Glu-Tyr-Glu motif is highly polar but can undergo intermolecular hydrogen bonding (beta-sheet formation) on-resin, leading to "difficult sequences" and incomplete coupling.

This protocol utilizes 2-Chlorotrityl Chloride (2-CTC) resin for racemization-free loading and the DIC/Oxyma Pure activation system to maximize coupling efficiency while suppressing side reactions.

Part 1: Strategic Planning & Resin Selection

The Resin Choice: 2-Chlorotrityl Chloride (2-CTC)

Do not use standard Wang resin with carboxyl activation. Direct esterification of Fmoc-Ser(tBu)-OH to Wang resin requires DMAP or strong activation, which abstracts the alpha-proton of Serine, leading to racemization.

-

Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin .

-

Mechanism: 2-CTC reacts with the carboxylate of Fmoc-Ser(tBu)-OH via an SN1 mechanism (chloride displacement) requiring only mild base (DIPEA). This avoids activating the carbonyl group of the amino acid, thereby eliminating the oxazolone pathway to racemization.

-

Alternative: Pre-loaded Fmoc-Ser(tBu)-Wang resin (commercial) is acceptable only if the loading density is low (<0.6 mmol/g) to prevent aggregation.

Activation Strategy: DIC / Oxyma Pure

We replace the traditional HOBt/HBTU methods with DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) .

-

Safety: Oxyma is non-explosive (unlike HOBt).[1]

-

Efficacy: Oxyma/DIC shows superior acylation rates for sterically hindered junctions (Tyr-Pro) and reduced epimerization compared to HATU in standard cycles.

Part 2: Synthesis Workflow & Diagram

Visualization of the SPPS Cycle

The following diagram outlines the optimized flow, highlighting the critical decision points for Proline coupling and Resin Loading.

Caption: Optimized SPPS workflow emphasizing the critical double-coupling step for the Tyr-Pro junction.

Part 3: Detailed Experimental Protocol

Resin Loading (The "Zero-Racemization" Step)

Materials: 2-Chlorotrityl Chloride Resin (1.0–1.6 mmol/g nominal), Fmoc-Ser(tBu)-OH, DIPEA (Diisopropylethylamine), DCM (Dichloromethane).

-

Swelling: Suspend 2-CTC resin in dry DCM for 20 minutes. Drain.

-

Loading Solution: Dissolve Fmoc-Ser(tBu)-OH (0.6 eq relative to resin nominal capacity) in dry DCM. Add DIPEA (4.0 eq).

-

Note: Using <1.0 eq of AA ensures we control the final substitution level (aim for 0.4–0.5 mmol/g) to reduce aggregation.

-

-

Reaction: Add solution to resin. Agitate gently for 2 hours at room temperature.

-

Capping (Critical): Add Methanol (1 mL per gram resin) and DIPEA to the reaction mixture. Agitate for 15 minutes.

-

Why? Methanol reacts with remaining trityl-chloride sites to form inert methyl ethers, preventing unreacted sites from binding subsequent amino acids.

-

-

Wash: DCM (3x), DMF (3x), DCM (3x).

Chain Elongation (Fmoc Chemistry)

Scale: 0.1 mmol | Solvent: DMF (Dimethylformamide)

| Step | Reagent | Duration | Notes |

| 1. Deprotection | 20% Piperidine in DMF | 5 min + 10 min | Two treatments. |

| 2. Wash | DMF | 5 x 1 min | Thorough washing is vital to remove piperidine. |

| 3. Activation | AA (5.0 eq) + Oxyma (5.0 eq) + DIC (5.0 eq) | Pre-activate 2 min | Mix reagents before adding to resin. |

| 4. Coupling | Activated Solution | 45–60 min | Standard single coupling. |

| 5. Special Step | Tyr-317 Coupling onto Pro-318 | 2 x 60 min | Double Couple. Drain and repeat step 3-4. |

| 6. Wash | DMF | 5 x 1 min |

Side-Chain Protection Scheme:

-

Ser: tBu (tert-butyl)[2]

-

Glu: OtBu (tert-butyl ester)

-

Tyr: tBu (tert-butyl)

Cleavage and Isolation

The sequence contains Tyrosine and Serine. While not as sensitive as Cys/Met, Tyrosine is prone to alkylation by tert-butyl carbocations released during deprotection.

Cleavage Cocktail:

-

TIS (Triisopropylsilane): 2.5% (Scavenger for tBu cations)

-

Water: 2.5% (Hydrolysis of side-chain esters)

-

Wash Resin: Wash resin thoroughly with DCM (5x) to remove DMF traces (DMF forms sticky complexes with TFA). Dry under Nitrogen.[2]

-

Cleavage: Add cocktail (10 mL per gram resin). Shake for 2.5 hours .

-

Precipitation: Filter filtrate dropwise into ice-cold Diethyl Ether (10-fold volume).

-

Centrifugation: Spin at 3000 rpm, decant ether. Wash pellet with fresh ether (2x).

-

Serine Recovery (N→O Shift Reversal): Dissolve pellet in 50% Acetonitrile/Water. If HPLC shows a split peak (characteristic of N→O acyl shift on Serine), adjust pH to 7.5 with dilute NH4OH for 15 minutes, then re-acidify and lyophilize.

Part 4: Analytical Data & Purification[3][4]

Purification Strategy (Reverse Phase HPLC)

This peptide is acidic (pI ~ 3.5). It will be negatively charged at neutral pH but neutral/protonated at acidic pH.

-

Column: C18 Preparative Column (e.g., Phenomenex Luna or Waters XBridge).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 40% B over 30 minutes. (The peptide is relatively polar; it will elute early).

Quality Control Specifications

| Parameter | Specification | Method |

| Appearance | White fluffy powder | Visual |

| Purity | > 95% | RP-HPLC (214 nm) |

| Identity | 1088.05 ± 1 Da | ESI-MS (M+H)⁺ or (M-H)⁻ |

| Counter-ion | TFA (standard) |

Part 5: Troubleshooting "Difficult" Scenarios

Incomplete Coupling at Glu-Glu

The Glu-Glu motif can sometimes aggregate.

-

Diagnosis: Kaiser test is slightly orange/brown instead of colorless after coupling.

-

Solution: Use Chaotropic Salts . Add 0.1 M LiCl or KSCN to the coupling mixture (DMF) to disrupt hydrogen bonding during the Glu-Glu coupling steps.

Aspartimide-like Reactions (Glutarimide)

While rare for Glutamic acid (compared to Aspartic acid), steric crowding can induce cyclic imide formation.

-

Prevention: The use of Oxyma/DIC (slightly acidic environment compared to HBTU/DIEA) naturally suppresses base-catalyzed imide formation. Avoid prolonged exposure to Piperidine (keep deprotection times strictly to 5+10 min).

References

-

Oxyma/DIC vs. HATU: Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal. Link

-

2-CTC Resin for C-term Racemization Control: Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin.[4] Preparation and application to the solid phase synthesis of protected peptide fragments". International Journal of Peptide and Protein Research.[5][6] Link

-

Polyomavirus Middle T Antigen Context: Schaffhausen, B., & Benjamin, T. L. (1981).[7] "Comparison of phosphorylation of two polyoma virus middle T antigens in vivo and in vitro". Journal of Virology. Link

-

Cleavage Cocktails (Reagent K/B): King, D. S., et al. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis". International Journal of Peptide and Protein Research.[5][6] Link

-

Serine N->O Acyl Shift: Coin, I., et al. (2007). "Depsipeptides as a tool for the synthesis of difficult sequence peptides". Nature Protocols. Link

Sources

- 1. OxymaPure [cem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transformation by Polyomavirus Middle T Antigen Involves a Unique Bimodal Interaction with the Hippo Effector YAP - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical and Functional Profiling of the Src-Specific Substrate: H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH

Executive Summary

This technical guide profiles the synthetic nonapeptide H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH (SAEEYEYPS). Biologically derived from the Polyoma Virus Middle T antigen (PyMT) , this sequence encompasses the critical Tyrosine 315 (Y315) regulatory motif.

In drug discovery and kinase profiling, this peptide is the "Gold Standard" substrate for Src-family kinases (SFKs) , specifically c-Src, Fyn, Lck, and Yes. Its utility stems from the specific arrangement of acidic glutamic acid residues upstream of the tyrosine, which perfectly complements the electropositive substrate-binding pocket of the Src catalytic domain.

Part 1: Molecular Identity & Physicochemical Landscape

Chemical Specifications

The peptide is a linear chain of L-amino acids with a free amine N-terminus and a free acid C-terminus.[1]

| Property | Specification |

| Sequence | Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser |

| One-Letter Code | SAEEYEYPS |

| Molecular Formula | |

| Molecular Weight | ~1072.08 Da (Average) |

| Isoelectric Point (pI) | ~3.42 (Highly Acidic) |

| Net Charge (pH 7.0) | -4 (3 Glu side chains + C-term carboxyl) |

| Hydrophobicity | Low (Hydrophilic due to high Glu/Ser content) |

Solubility & Reconstitution Logic

The Challenge: The peptide contains three Glutamic Acid (Glu) residues, giving it a pI of ~3.4. The Causality: At acidic pH (pH < 4), the carboxyl groups protonate, reducing solubility and causing aggregation. The Protocol:

-

Preferred Solvent: 50 mM Ammonium Bicarbonate (pH 8.0) or dilute NaOH.

-

Avoid: Pure water (often slightly acidic due to dissolved

) or acidic buffers (Acetate/Citrate) for initial reconstitution. -

Storage: Lyophilized powder is stable at -20°C. Reconstituted aliquots must be stored at -80°C to prevent hydrolysis.

Part 2: Mechanistic Role in Kinase Profiling

The "Acidic Motif" Selection Mechanism

Src family kinases do not recognize substrates randomly. The catalytic domain of Src possesses a specific substrate-binding pocket that favors acidic residues at positions -2, -3, and -4 relative to the target tyrosine.

-

Sequence Logic: S-A-E-E -Y-E -Y-P-S

-

Mechanism: The Glutamic acids (E) at positions 3, 4, and 6 form salt bridges with basic residues (Arg/Lys) within the Src kinase active site. This electrostatic steering locks the peptide into the catalytic cleft, positioning the Tyrosine hydroxyl group for nucleophilic attack on the

-phosphate of ATP.

Biological Context (In Vivo vs. In Vitro)

While used as a generic Src substrate in vitro, this sequence has a specific viral function in vivo:

-

Viral Hijacking: The Polyoma Virus Middle T antigen expresses this sequence to hijack host cell signaling.

-

Phosphorylation: Host c-Src phosphorylates the Tyrosine (Y315).

-

Signal Propagation: The phosphorylated "pY-E-E-I/P" motif creates a high-affinity docking site for the SH2 domain of the p85 subunit of PI3K , triggering cell transformation and survival pathways.

Part 3: Visualization of Signaling & Assay Logic

Diagram: The Src Kinase Phosphorylation Workflow

The following diagram illustrates the in vitro assay logic, detailing how the peptide is recognized and modified.

Figure 1: The catalytic workflow of Src kinase acting on the SAEEYEYPS substrate. Note the critical role of acidic residues in initial binding.

Diagram: The Biological Consequence (PyMT Signaling)

This diagram explains the in vivo consequence of this reaction, relevant for researchers studying viral oncology or PI3K pathways.

Figure 2: The biological cascade initiated by phosphorylation of the Y315 motif in Polyoma Middle T antigen.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol: Radiometric Kinase Assay ( )

Objective: Determine the specific activity of a Src kinase batch using SAEEYEYPS.

Reagents:

-

Buffer A: 50 mM Tris-HCl (pH 7.5), 10 mM

, 1 mM DTT, 0.1 mg/mL BSA. -

Substrate: 1 mM SAEEYEYPS stock in 50 mM Tris (pH 8.0).

-

ATP Mix: 100

M cold ATP spiked with 0.5

Step-by-Step Workflow:

-

Equilibration: Dilute Src kinase to 10 nM in Buffer A. Incubate on ice for 10 min. Why: DTT prevents oxidation of the kinase active site cysteines.

-

Reaction Assembly: In a microfuge tube, combine:

-

20

L Kinase solution -

10

L Peptide substrate (Final conc: 200

-

-

Initiation: Add 10

L ATP Mix. Incubate at 30°C for 15 minutes. -

Termination: Spot 20

L of reaction onto P81 phosphocellulose paper. -

Wash: Wash paper 3x with 0.75% Phosphoric Acid. Why: The acidic wash protonates the Glu residues, but the positively charged N-terminus binds the P81 paper. Unreacted ATP is washed away.

-

Quantification: Measure via liquid scintillation counting.

Protocol: Km Determination (FRET-Based)

Objective: Validate peptide quality by measuring the Michaelis-Menten constant (

-

Prepare a serial dilution of SAEEYEYPS (0

M to 500 -

Run the kinase reaction using a fluorescent anti-phosphotyrosine antibody or a chelate-based sensor (e.g., IMAP).

-

Plot Initial Velocity (

) vs. [Substrate]. -

Validation Criteria: The

for c-Src should fall between 20-60

Part 5: References

-

Cheng, S. H., et al. (1988). "Structural elements in middle T antigen required for association with the src family of tyrosine kinases." Journal of Virology, 62(10), 3635-3641.

-

Schaffhausen, B., & Roberts, T. M. (2009). "Lessons from Polyoma Middle T Antigen on Signaling and Transformation." Journal of Virology, 83(2), 511–521.

-

Songyang, Z., et al. (1995). "Catalytic specificity of protein-tyrosine kinases is critical for selective signalling." Nature, 373, 536–539.

-

BenchChem. "Src Kinase Peptide Substrates: Comparative Guide." BenchChem Technical Library.

Sources

Technical Analysis: H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH

Topic: Technical Analysis of H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH (Src-Family Kinase Substrate) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Synthetic Substrate for Src-Family Tyrosine Kinase Profiling[1]

Executive Summary & Molecular Identity

The peptide H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH (often abbreviated as the Src Substrate Peptide ) is a synthetic nonapeptide designed to function as a high-affinity substrate for Src-family kinases (SFKs), including Src, Lck, Yes, and Fyn.[1]

Its sequence design mimics the high-density acidic domains found in natural SFK targets, such as the Polyoma Middle T antigen and the PDGF receptor.[1] The presence of multiple Glutamic Acid (Glu/E) residues creates a negatively charged environment that facilitates the recruitment of the SH2 domains of tyrosine kinases, promoting efficient phosphorylation of the Tyrosine (Tyr/Y) residues.[2]

Physicochemical Profile

| Property | Value | Notes |

| Sequence | S-A-E-E-Y-E-Y-P-S | N-terminal free amine; C-terminal free acid |

| Chemical Formula | Confirmed via residue summation | |

| Molecular Weight (Avg) | 1074.07 Da | Suitable for ESI-MS validation |

| Monoisotopic Mass | 1073.44 Da | Target m/z for high-res MS |

| Isoelectric Point (pI) | ~3.4 | Highly acidic due to 3 Glu residues |

| Net Charge (pH 7.0) | -3 | Promotes electrostatic interaction with cationic kinase clefts |

| Hydrophobicity | Low | Highly soluble in aqueous buffers (PBS/Tris) |

Biological Mechanism & Application

This peptide is not a random sequence; it is an engineered tool. Src-family kinases recognize substrates not just by the tyrosine residue itself, but by the local electrostatic environment.[1] The "Glu-Glu-Tyr" (EEY) motif is a canonical recognition sequence.[1]

The "Acidic Trap" Mechanism

SFKs possess a deep, positively charged binding pocket.[2] The abundance of Glutamic Acid in this peptide (

-

Electrostatic Steering: The negative charge orients the peptide into the kinase active site.[2]

-

Specificity: It reduces non-specific phosphorylation by Ser/Thr kinases, which often prefer basic (Arg/Lys-rich) contexts.

Figure 1: Mechanism of Src-mediated phosphorylation relying on electrostatic steering by Glutamic Acid residues.[1]

Synthesis Protocol (SPPS)

To ensure high purity (>95%) required for kinetic assays, Solid Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the standard.[2] The high acidity of the sequence requires specific attention to side-chain protection to prevent branching or aggregation.[1]

Critical Reagents & Setup

-

Resin: Wang Resin (pre-loaded with Ser or unfunctionalized) is preferred for generating the C-terminal acid (-OH).[1]

-

Coupling Reagents: HBTU/DIEA or DIC/Oxyma.[2]

-

Protecting Groups:

-

Ser(tBu): Prevents O-acylation.[1]

-

Glu(OtBu): Critical to prevent glutarimide formation.

-

Tyr(tBu): Prevents alkylation during cleavage.

-

Step-by-Step Synthesis Workflow

-

Resin Swelling: DMF, 30 mins.

-

Deprotection: 20% Piperidine in DMF (2 x 10 mins). Monitor UV at 290nm for Fmoc removal.

-

Coupling: 4 eq Amino Acid + 4 eq HBTU + 8 eq DIEA. Reaction time: 45-60 mins.[1]

-

Capping (Optional but Recommended): Acetic anhydride/Pyridine to block unreacted amines after difficult couplings (e.g., Proline).[2]

-

Cleavage: Reagent K or similar cocktail (92.5% TFA, 2.5% TIS, 2.5% EDT, 2.5% H2O) for 2-3 hours. Note: EDT (Ethane dithiol) is optional here as there are no Cys/Met residues; TIS (Triisopropylsilane) is sufficient as a scavenger.

Figure 2: Solid Phase Peptide Synthesis (SPPS) decision loop for H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH.[1]

Analytical Validation & QC

Trustworthiness in data begins with verified reagents.[2] A simple "molecular weight check" is insufficient.[2]

Mass Spectrometry (ESI-MS)[1]

-

Theoretical m/z:

-

Acceptance Criteria: Monoisotopic mass within ±1 Da of theoretical.[2] Major peak intensity >95%.

HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase A: 0.1% TFA in Water.[2]

-

Mobile Phase B: 0.1% TFA in Acetonitrile.[2]

-

Gradient: 5% to 60% B over 30 minutes. (This peptide is relatively hydrophilic; a shallow gradient is needed for retention).

-

Detection: 214 nm (Amide bond) and 280 nm (Tyrosine absorbance).

Experimental Protocol: Kinase Activity Assay

This protocol describes using the peptide to measure Src kinase activity via a radiometric filter-binding assay.[1]

Reagents:

-

Substrate: H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH (1 mM stock in water).[1]

-

Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.1 mM Na3VO4.[2]

-

ATP Mix: 100 µM cold ATP + [

-32P]ATP (0.5 µCi per reaction).[1]

Procedure:

-

Equilibration: Dilute Src kinase enzyme into Kinase Buffer on ice.

-

Substrate Addition: Add peptide to a final concentration of 100-500 µM.

-

Initiation: Start reaction by adding ATP Mix.[2] Total volume: 25 µL.[2]

-

Incubation: Incubate at 30°C for 10-20 minutes.

-

Termination: Spot 20 µL of reaction onto P81 phosphocellulose paper squares.

-

Washing: Wash papers 3x with 0.75% Phosphoric Acid (5 mins each). Mechanism: The acid protonates the Glu residues, but the positively charged P81 paper binds the peptide poorly?

-

Correction/Refinement: P81 paper binds basic residues (Arg/Lys). This peptide is acidic. Therefore, P81 paper is NOT suitable.[2]

-

Alternative: Use DEAE (Diethylaminoethyl) paper which binds negatively charged peptides, or use a TCA precipitation method if the protein is large (not applicable here).[2]

-

Modern Alternative: ADP-Glo (Promega) or HTRF assays are preferred for acidic peptides to avoid the wash-step complications.[1]

-

Revised Protocol (ADP-Glo Method - Luminescent):

-

Reaction: Incubate Kinase + Peptide (200 µM) + Ultra-pure ATP (10 µM) for 60 mins.

-

Depletion: Add ADP-Glo Reagent to terminate reaction and deplete remaining ATP (40 mins).

-

Detection: Add Kinase Detection Reagent to convert ADP (product) to ATP -> Luciferase -> Light.[1]

-

Read: Measure luminescence on a plate reader. Signal is directly proportional to peptide phosphorylation.[2]

References

-

UniProt Consortium. (2023). Middle T antigen - Murine polyomavirus (strain A2).[1] UniProtKB - P03073.[1] Retrieved from [Link]

-

Cheng, H.C., et al. (1982).[2] Antibody to the nonapeptide Glu-Glu-Glu-Glu-Tyr-Met-Pro-Met-Glu is specific for polyoma middle T antigen and inhibits in vitro kinase activity.[1] Journal of Biological Chemistry. Retrieved from [Link]

Sources

H-Ser-ala-glu-glu-tyr-glu-tyr-pro-ser-oh structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH

This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of the nonapeptide H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple listing of techniques. It delves into the strategic rationale behind the selection of orthogonal analytical methods, the causality of experimental steps, and the interpretation of complex data sets. Our objective is to present a self-validating workflow where each stage corroborates the last, ensuring the highest degree of confidence in the final structural assignment.

Introduction: The Imperative of Structural Certainty

The peptide with the sequence Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser is a complex molecule whose biological activity is intrinsically linked to its precise three-dimensional structure.[1] For therapeutic applications or mechanistic studies, absolute certainty in its primary, secondary, and tertiary structure is non-negotiable. This guide outlines an integrated analytical strategy, combining classical protein chemistry with modern biophysical techniques to achieve this certainty. We will use the target peptide as a practical case study to illustrate the application, power, and limitations of each core technology.

Part 1: Foundational Analysis and Purity Assessment

Before embarking on complex sequencing and conformational analysis, the foundational biochemical and physical properties of the peptide must be established. This initial phase ensures the integrity of the sample and provides the first layer of validation for the putative structure.

Sample Purity and Amino Acid Analysis (AAA)

The prerequisite for any structural work is a highly purified sample. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides. The goal is to confirm the presence of a single, sharp peak, indicating a homogenous sample.

Following purity confirmation, Amino Acid Analysis (AAA) is performed. This destructive technique serves to verify two critical parameters:

-

Composition : Does the peptide contain the expected amino acids?

-

Stoichiometry : Are the amino acids present in the correct ratios?

The process involves complete acid hydrolysis of the peptide to break all peptide bonds, followed by chromatographic separation and quantification of the constituent amino acids. For our target peptide, the expected molar ratios are Ser (2), Ala (1), Glu (3), Tyr (2), and Pro (1). Any significant deviation from this profile would indicate either an impure sample or an error in synthesis.

Theoretical Physicochemical Properties

Based on the primary sequence H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH, we can calculate the theoretical properties that will be validated by mass spectrometry. The properties of the individual amino acid residues are summarized below.

Table 1: Properties of Constituent Amino Acid Residues

| Amino Acid | 3-Letter Code | 1-Letter Code | Monoisotopic Mass (Da) | Average Mass (Da) |

| Serine | Ser | S | 87.03203 | 87.0773 |

| Alanine | Ala | A | 71.03711 | 71.0779 |

| Glutamic Acid | Glu | E | 129.04259 | 129.1140 |

| Tyrosine | Tyr | Y | 163.06333 | 163.1733 |

| Proline | Pro | P | 97.05276 | 97.1152 |

| Data sourced from publicly available databases and reflects the mass of the residue within a peptide chain (i.e., after loss of H₂O).[2] |

Using this data, the calculated properties for the entire nonapeptide are as follows:

Table 2: Calculated Properties of H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH

| Property | Value |

| Molecular Formula | C₄₉H₆₅N₉O₂₀ |

| Monoisotopic Mass | 1127.4295 Da |

| Average Mass | 1128.086 Da |

| Note: Mass calculations include the addition of one molecule of water (18.01056 Da for monoisotopic mass) to account for the N-terminal H and C-terminal OH. |

Part 2: Primary Structure Determination - Sequencing

With a pure sample and confirmed amino acid composition, the next critical phase is to determine the linear sequence of amino acids. We employ two complementary, powerful techniques: Edman degradation and tandem mass spectrometry.

Edman Degradation: The Classical Approach

Edman degradation is a chemical method that sequentially removes and identifies one amino acid at a time from the N-terminus of a peptide.[3][4] Its power lies in its direct, unambiguous readout of the N-terminal sequence.

Causality of the Method: The process relies on a two-step chemical reaction.[5] First, the N-terminal amino group reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamyl (PTC) derivative.[6] Second, under acidic conditions (trifluoroacetic acid), the derivatized N-terminal residue is cleaved from the peptide chain as a thiazolinone derivative, which is then converted to a more stable phenylthiohydantoin (PTH) amino acid.[4][6] This PTH-amino acid is identified via HPLC, while the shortened peptide is subjected to the next cycle.

Experimental Protocol: Automated Edman Degradation

-

Sample Loading: 10-100 picomoles of the purified peptide are adsorbed onto a chemically inert membrane support and placed in the reaction cartridge of an automated sequencer.[7]

-

Cycle 1 - Coupling: The peptide is treated with a solution of PITC in a basic buffer (e.g., N-methylpiperidine) to derivatize the N-terminal Serine.

-

Washing: The reaction chamber is washed with organic solvents (e.g., ethyl acetate) to remove excess PITC and by-products.

-

Cycle 1 - Cleavage: Anhydrous trifluoroacetic acid (TFA) is delivered to the cartridge, cleaving the PTC-Serine from the peptide chain.

-

Extraction & Conversion: The cleaved anilinothiazolinone (ATZ)-Serine derivative is extracted with an organic solvent (e.g., chlorobutane). The remaining peptide (now Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH) stays on the support. The extracted derivative is transferred to a flask and converted to the stable PTH-Serine by treatment with aqueous acid.

-

Identification: The PTH-Serine is injected onto an HPLC system and its retention time is compared against known standards to confirm its identity.

-

Automation: The sequencer automatically begins Cycle 2 on the shortened peptide, repeating the process until the entire sequence is determined or the signal degrades. For our nonapeptide, 9 cycles would be run.

Trustworthiness and Limitations: While highly reliable for the first 20-30 residues, the efficiency of each cycle is not 100% (typically >99%).[7] This leads to a cumulative increase in background noise, making it difficult to sequence very long peptides.[3] Furthermore, it will fail if the N-terminus is chemically blocked.[6][7]

Caption: b- and y-ion series from peptide fragmentation.

Part 3: Higher-Order Structure Elucidation

While the primary sequence is fundamental, the peptide's function is dictated by its three-dimensional conformation in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the structure and dynamics of peptides in a near-physiological state. [8][9]

2D NMR Spectroscopy

For a peptide of this size, a suite of two-dimensional (2D) NMR experiments is required to resolve and assign the signals from all the hydrogen atoms (¹H) in the molecule. [10] Causality of the Method:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 chemical bonds. This is crucial for identifying protons within the same amino acid residue (e.g., connecting the alpha-proton to the beta-protons).

-

TOCSY (Total Correlation Spectroscopy): Extends the COSY correlation, revealing all protons within a single amino acid's spin system. [10]For example, a single cross-peak for an alpha-proton can reveal the chemical shifts of all other protons in that same residue. This is the primary tool for identifying the type of amino acid.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for 3D structure determination. It identifies protons that are close to each other in space (typically < 5 Å), even if they are far apart in the primary sequence. [8][10]The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing the distance restraints needed for structure calculation.

Experimental Protocol: NMR Structure Determination

-

Sample Preparation: The peptide is dissolved to a concentration of ~1 mM in a buffered solution (e.g., 90% H₂O/10% D₂O) at a specific pH. D₂O provides the lock signal for the spectrometer.

-

Data Acquisition: A series of 2D NMR experiments (COSY, TOCSY, NOESY) are run on a high-field NMR spectrometer (e.g., 600 MHz or higher). [10]Each experiment can take several hours to acquire.

-

Resonance Assignment (Sequential Assignment): This is the process of assigning every proton signal to a specific atom in a specific residue.

-

First, TOCSY spectra are used to identify the spin systems of the different amino acid types.

-

Next, the NOESY spectrum is used to link them together. A NOE cross-peak between the alpha-proton of one residue (i) and the amide proton of the next residue (i+1) is a classic "smoking gun" for sequential assignment. This process is repeated along the entire backbone.

-

-

Structural Restraint Generation: All unique NOESY cross-peaks are identified and their volumes are measured. These volumes are converted into upper-limit distance restraints (e.g., strong, medium, weak corresponding to <2.8 Å, <3.5 Å, <5.0 Å).

-

Structure Calculation: The primary sequence and the list of distance restraints are used as input for a structure calculation program (e.g., CYANA, XPLOR-NIH). The software uses a simulated annealing algorithm to generate a family of 3D structures that satisfy these experimental restraints.

-

Structure Validation: The resulting ensemble of structures is analyzed for quality, ensuring they have good stereochemistry and minimal restraint violations.

Caption: Workflow for determining peptide 3D structure by NMR.

Conclusion: An Integrated and Self-Validating Strategy

References

-

Wikipedia. Edman degradation . Wikipedia. [Link]

-

Chemistry LibreTexts. 26.6: Peptide Sequencing- The Edman Degradation . Chemistry LibreTexts. [Link]

-

Findlay, J. B. C. Peptide Sequencing by Edman Degradation . EHU. [Link]

-

MtoZ Biolabs. 4 Steps of Edman Degradation . MtoZ Biolabs. [Link]

-

OpenStax. 26.6 Peptide Sequencing: The Edman Degradation . OpenStax. [Link]

-

MtoZ Biolabs. Top 5 Advantages of Tandem Mass Spectrometry in Peptide Sequence Analysis . MtoZ Biolabs. [Link]

-

Dancík, V., Addona, T. A., Clauser, K. R., Vath, J. E., & Pevzner, P. A. (1999). De novo peptide sequencing via tandem mass spectrometry . Journal of computational biology, 6(3-4), 327-342. [Link]

-

MtoZ Biolabs. Principle of Peptide Structure Determination . MtoZ Biolabs. [Link]

-

Baitai Paike Biotechnology. Principle of Peptide Sequence Determination by Tandem Mass Spectrometry . Baitai Paike Biotechnology. [Link]

-

NPTEL-NOC IITM. Structure Determination of Peptides by simple 2D NMR Spectroscopy . YouTube. [Link]

-

Zerbe, O., & Bader, B. Peptide/Protein NMR . University of Zurich. [Link]

-

Evans, J. N. (1993). Peptide structure determination by NMR . In Methods in molecular biology (Vol. 17, pp. 69-85). Humana Press. [Link]

-

Hunt, D. F., Yates, J. R., Shabanowitz, J., Winston, S., & Hauer, C. R. (1986). Protein sequencing by tandem mass spectrometry . Proceedings of the National Academy of Sciences, 83(17), 6233-6237. [Link]

-

Mishra, N., & Coutinho, E. NMR in structural determination of proteins and peptides . NMIMS Pharmacy. [Link]

-

Evans, J. N. S. (1993). Peptide structure determination by NMR . Methods in Molecular Biology, 17, 69-85. [Link]

-

OpenStax. 3.4 Proteins . Biology 2e. [Link]

-

Vaia. Problem 28 Consider the peptides Ser-Glu-... . Vaia. [Link]

-

Wikipedia. Proteinogenic amino acid . Wikipedia. [Link]

-

Bõsze, S., et al. (2020). Synthesis of the extracellular domain of GLP-1R by chemical and biotechnological approaches . Scientific Reports, 10(1), 1-13. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Proteinogenic amino acid - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ehu.eus [ehu.eus]

- 5. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]

- 6. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 7. Edman degradation - Wikipedia [en.wikipedia.org]

- 8. chem.uzh.ch [chem.uzh.ch]

- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 10. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Synthesis, Characterization, and Functional Analysis of the Novel Peptide: H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of the novel nonapeptide, H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH. In the absence of prior literature on this specific sequence, this document serves as a foundational whitepaper, outlining the logical and methodological progression for investigating a newly identified or synthesized peptide. We will delve into the historical context of peptide discovery that informs modern research, detail the robust protocols for its chemical synthesis and purification, and present a systematic approach to elucidating its potential biological functions. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel peptide therapeutics.

Introduction: The Uncharted Territory of a Novel Peptide Sequence

Peptides, short chains of amino acids, are fundamental signaling molecules in a vast array of biological processes.[1] The journey of peptide research, from the initial discovery of insulin in the 1920s to the development of sophisticated synthetic methods, has revolutionized our understanding of physiology and medicine.[2] The specific sequence H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH does not correspond to any known naturally occurring peptide in the current scientific literature. Therefore, its investigation represents a frontier of discovery. The presence of repeated glutamic acid-tyrosine (Glu-Tyr) motifs is noteworthy, as such sequences are often recognized as substrates for tyrosine kinases, suggesting a potential role in cellular signaling pathways.[3][4][5] This guide will therefore proceed with the hypothesis that this peptide may be biologically active, potentially as a modulator of kinase activity or other cellular processes.

Our exploration will be grounded in the foundational principles of peptide chemistry, pioneered by Bruce Merrifield's development of solid-phase peptide synthesis (SPPS), a technique that transformed the field and earned him a Nobel Prize.[6][7][8][9] This guide will provide a detailed, step-by-step methodology for the de novo synthesis, purification, and rigorous characterization of this novel peptide. Furthermore, we will outline a strategic framework for the initial biological screening and functional characterization of H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH, providing a roadmap for uncovering its physiological significance.

De Novo Synthesis and Purification: From Amino Acid Building Blocks to a Purified Peptide

The synthesis of a novel peptide such as H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[7][9]

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry.

Materials:

-

Fmoc-Ser(tBu)-Wang resin (pre-loaded)

-

Fmoc-protected amino acids: Fmoc-Ala-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Ser(tBu)-Wang resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-Pro-OH) and HBTU in DMF.

-

Add DIPEA to activate the amino acid.

-

Add the activated amino acid solution to the resin.

-

Shake the reaction vessel for 2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Tyr, Glu, Tyr, Glu, Glu, Ala, Ser).

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide product will contain the desired peptide as well as deletion sequences and other impurities. Purification is essential and is typically achieved using RP-HPLC.[10]

Instrumentation and Conditions:

-

Column: C18 stationary phase

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a good starting point for a novel peptide of this size and composition.

-

Detection: UV absorbance at 220 nm and 280 nm (due to the presence of tyrosine).

Procedure:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Inject the sample onto the equilibrated C18 column.

-

Run the gradient elution to separate the peptide from impurities.

-

Collect fractions corresponding to the major peak.

-

Analyze the collected fractions for purity using analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Characterization and Quality Control: Ensuring Identity and Purity

Rigorous characterization is crucial to confirm that the synthesized peptide has the correct sequence and is of high purity. Mass spectrometry is the primary tool for this purpose.[11][12][13]

Mass Spectrometry

3.1.1. Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is used to determine the molecular weight of the purified peptide.[14]

-

Expected Monoisotopic Mass: The theoretical monoisotopic mass of H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH (C₄₉H₆₅N₉O₂₀) is calculated to be 1131.43 Da. The ESI-MS spectrum should show a prominent peak corresponding to this mass, often as multiply charged ions (e.g., [M+H]⁺, [M+2H]²⁺).

3.1.2. Tandem Mass Spectrometry (MS/MS): MS/MS is employed to confirm the amino acid sequence.[15] The parent ion corresponding to the peptide's molecular weight is isolated and fragmented, generating a series of b- and y-ions. The mass difference between consecutive ions in these series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide.

Analytical RP-HPLC

Analytical RP-HPLC is used to assess the purity of the final peptide product. A sharp, symmetrical peak should be observed, and the purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95% is generally considered acceptable for biological studies.

Table 1: Physicochemical Properties of H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH

| Property | Value |

| Amino Acid Sequence | Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser |

| Molecular Formula | C₄₉H₆₅N₉O₂₀ |

| Theoretical Monoisotopic Mass | 1131.43 Da |

| Theoretical Average Mass | 1132.08 Da |

| Isoelectric Point (pI) | Estimated to be acidic due to the three glutamic acid residues |

| Extinction Coefficient at 280 nm | 2880 M⁻¹cm⁻¹ (assuming both Tyr residues are protonated) |

Investigating Biological Activity: A Stepwise Approach

With a well-characterized, pure synthetic peptide in hand, the next phase is to investigate its biological activity. Given the lack of pre-existing data, a tiered screening approach is recommended, starting with broad in vitro assays and progressing to more specific functional studies.[16][17][18]

Initial In Vitro Screening

A panel of general cell-based assays can provide initial clues about the peptide's potential effects.

4.1.1. Cytotoxicity Assays: It is essential to first determine the concentration range at which the peptide is non-toxic to cells. Assays such as the MTT or LDH release assay can be performed on a variety of cell lines (e.g., HeLa, HEK293, a cancer cell line relevant to a specific research interest).

4.1.2. Cell Proliferation Assays: Assays like the BrdU incorporation assay can determine if the peptide stimulates or inhibits cell growth.

4.1.3. Cell Migration Assays: A wound-healing or transwell migration assay can assess the peptide's effect on cell motility.

Hypothesis-Driven Functional Assays

Based on the peptide's sequence, particularly the repeated Glu-Tyr motifs, a primary hypothesis is its involvement in tyrosine kinase signaling.

4.2.1. In Vitro Kinase Assays:

-

Substrate Phosphorylation: The peptide can be tested as a substrate for a panel of commercially available tyrosine kinases. An increase in phosphorylation, detectable by methods such as radioactive ATP incorporation or phospho-specific antibodies, would indicate that the peptide is a substrate for a particular kinase.

-

Kinase Inhibition: Conversely, the peptide can be screened for its ability to inhibit the activity of various tyrosine kinases using a known substrate.

4.2.2. Cellular Phosphorylation Assays:

-

Western Blotting: Treat cells with the peptide and probe cell lysates with antibodies against phosphorylated signaling proteins (e.g., phospho-ERK, phospho-Akt, phospho-STAT3) to see if the peptide activates or inhibits specific signaling pathways.

Identifying Protein-Peptide Interactions

If the initial screens suggest biological activity, identifying the peptide's binding partners is a critical next step.

4.3.1. Peptide Arrays: A peptide array containing overlapping sequences from proteins of interest can be probed with the labeled novel peptide to identify potential binding sites.[19][20][21]

4.3.2. Affinity Chromatography: The peptide can be immobilized on a solid support and used as bait to pull down interacting proteins from cell lysates. The bound proteins can then be identified by mass spectrometry.

Visualization of Methodologies

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH.

Signaling Pathway Investigation

Caption: Hypothetical signaling pathway initiated by the novel peptide.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit prospective, technical overview for the investigation of the novel peptide H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH. By following the detailed protocols for synthesis, purification, and characterization, researchers can obtain a high-quality peptide suitable for biological investigation. The proposed tiered approach to functional screening offers a logical progression for elucidating its potential physiological role. The presence of repeated Glu-Tyr motifs strongly suggests that a fruitful avenue of investigation will be its interaction with tyrosine kinase signaling pathways. Future studies should focus on identifying its specific molecular targets, understanding its mechanism of action, and ultimately, evaluating its potential as a therapeutic agent or a tool for dissecting cellular signaling.

References

-

AAPPTec. (n.d.). Solid Phase Peptide Synthesis Brief History. Retrieved from [Link]

-

ACS Publications. (n.d.). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Retrieved from [Link]

-

Biotage. (2023, January 31). What is solid phase peptide synthesis? Retrieved from [Link]

-

Wikipedia. (n.d.). Solid-phase synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). The Evolution of Peptide Synthesis: From Early Days to Small Molecular Machines. Retrieved from [Link]

-

Neuland Labs. (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025. Retrieved from [Link]

-

ResearchGate. (2018, February). Modeling Peptide-Protein Interactions: Methods and Protocols. Retrieved from [Link]

-

PMC. (n.d.). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Retrieved from [Link]

-

LabRulez LCMS. (n.d.). Characterization of Synthetic Peptide Drug and Impurities using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography/Mass Spectrometry (LC/MS). Retrieved from [Link]

-

PubMed. (2015). Characterization of Synthetic Peptides by Mass Spectrometry. Retrieved from [Link]

-

Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Retrieved from [Link]

-

JoVE. (2022, July 30). Identifying Protein-Protein Interaction Sites Using Peptide Arrays l Protocol Preview. Retrieved from [Link]

-

PubMed. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Retrieved from [Link]

-

MDPI. (2022, February 23). Screening of Novel Bioactive Peptides from Goat Casein: In Silico to In Vitro Validation. Retrieved from [Link]

-

PMC. (2014, November 18). Identifying Protein-protein Interaction Sites Using Peptide Arrays. Retrieved from [Link]

-

ResearchGate. (2022). Screening of Novel Bioactive Peptides from Goat Casein: In Silico to In Vitro Validation. Retrieved from [Link]

-

Springer Protocols. (2018). Investigating Protein–Peptide Interactions Using the Schrödinger Computational Suite. Retrieved from [Link]

-

PubChem. (n.d.). Glu-Tyr. Retrieved from [Link]

-

RSC Publishing. (2011, January 18). Studying protein–protein interactions using peptide arrays. Retrieved from [Link]

-

Sino Biological. (n.d.). Poly (4:1 Glu, Tyr) Peptide. Retrieved from [Link]

-

ASM Journals. (2024, October 9). Antimicrobial activity of novel symmetrical antimicrobial peptides centered on a hydrophilic motif against resistant clinical isolates: in vitro and in vivo analyses. Retrieved from [Link]

-

Journal of the American Chemical Society. (2025, August 25). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2026, February 4). Discovery of High-Affinity Glutamine-Derived Peptides from Wheat Gliadin Targeting CaSR: a Computational Approach Integrating Deep Learning and Molecular Dynamics. Retrieved from [Link]

-

ResearchGate. (n.d.). In Vitro and In Vivo Activity of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Retrieved from [Link]

-

PubMed. (2026, February 3). Discovery of High-Affinity Glutamine-Derived Peptides from Wheat Gliadin Targeting CaSR: a Computational Approach Integrating Deep Learning and Molecular Dynamics. Retrieved from [Link]

-

ResearchGate. (2019, September 22). Synthesis of peptides rich in serines? Retrieved from [Link]

- Google Patents. (n.d.). WO2005016962A2 - Compositions and methods for the treatment of immune related diseases.

-

MDPI. (n.d.). Characteristics of Food Protein-Derived Antidiabetic Bioactive Peptides: A Literature Update. Retrieved from [Link]

-

PubMed. (n.d.). Uncovering conserved patterns in bioactive peptides in Metazoa. Retrieved from [Link]

-

PubChem. (n.d.). Ala-Glu-Tyr. Retrieved from [Link]

- Google Patents. (n.d.). WO2009023270A2 - Compositions and methods for modifying properties of biologically active polypeptides.

-

Googleapis.com. (2019, January 18). ( 12 ) United States Patent. Retrieved from [Link]

-

PMC. (n.d.). Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics. Retrieved from [Link]

-

Wikipedia. (n.d.). β-Endorphin. Retrieved from [Link]

-

Monash University. (n.d.). Purification of peptides from solid-phase peptide synthesis with RP-HPLC. Retrieved from [Link]

-

MDPI. (n.d.). Preparation and Identification of the Novel Umami Peptides from Sea Cucumber Viscera Hydrolysate. Retrieved from [Link]

-

Googleapis.com. (n.d.). (12) United States Patent (10) Patent No.: US 7,767.429 B2. Retrieved from [Link]

-

Rapid Novor. (2021, August 17). How to Determine Peptide Sequences. Retrieved from [Link]

-

PMC. (2025, June 18). Signal Peptides: From Molecular Mechanisms to Applications in Protein and Vaccine Engineering. Retrieved from [Link]

- Google Patents. (n.d.). WO2023170239A1 - Methods and tools for conjugation to antibodies.

Sources

- 1. Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Poly (Glu-Tyr) Biotinylated Peptide | Cell Signaling Technology [cellsignal.com]

- 4. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 5. tribioscience.com [tribioscience.com]

- 6. peptide.com [peptide.com]

- 7. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 8. biotage.com [biotage.com]

- 9. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]

- 10. research.monash.edu [research.monash.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Guide to Peptide Sequencing Techniques and Optimization Strategies - Creative Proteomics [creative-proteomics.com]

- 15. rapidnovor.com [rapidnovor.com]

- 16. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Screening of Novel Bioactive Peptides from Goat Casein: In Silico to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. m.youtube.com [m.youtube.com]

- 20. Identifying Protein-protein Interaction Sites Using Peptide Arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Studying protein–protein interactions using peptide arrays - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Unveiling the Enigmatic Flanking Peptide: A Technical Guide to Human Cholecystokinin Precursor (107-115)

An In-depth Examination of H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH (CAS 198483-37-3)

Abstract

This technical guide provides a comprehensive overview of the synthetic nonapeptide H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH, identified by CAS number 198483-37-3. This peptide corresponds to the amino acid sequence 107-115 of the human preprocholecystokinin, the precursor to the vital gut-brain hormone cholecystokinin (CCK). This document delves into the peptide's structural context, physicochemical properties, and the established methodologies for its chemical synthesis and characterization. Furthermore, it critically evaluates the peptide's expected biological activity based on the well-documented structure-function relationships of the CCK family, positioning it as a potential tool for specific research applications. This guide is intended for researchers in neurobiology, endocrinology, and drug development who require a detailed understanding of this specific, non-bioactive fragment of the CCK precursor.

Introduction and Identification

The peptide with the sequence H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH (SAEEYEYPS) is a fragment of the 115-amino acid precursor protein, preprocholecystokinin.[1][2] Specifically, it represents the residues 107-115, a C-terminal flanking peptide that is cleaved during the post-translational processing of the precursor into various biologically active CCK isoforms (e.g., CCK-58, CCK-33, CCK-8).[3]

Unlike the active forms of cholecystokinin, this flanking peptide is non-sulfated and does not possess the C-terminal amide structure that is crucial for receptor binding and biological function.[4][5] It is commercially available under designations such as "Cholecystokinin Flanking Peptide, Non-Sulfated" or "Cholecystokinin Precursor (107-115), human (desulfated)".[6] Its unique identity is cataloged under the Chemical Abstracts Service (CAS) number 198483-37-3 .

This guide will elucidate the technical aspects of this peptide, from its synthesis to its potential utility in a research setting as a non-active control in studies of the cholecystokinin system.

Physicochemical Properties

A thorough understanding of the peptide's properties is essential for its handling, storage, and application in experimental settings. The key physicochemical characteristics are summarized in Table 1.

| Property | Value | Source |

| CAS Number | 198483-37-3 | [6] |

| Sequence | H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH | [6] |

| One-Letter Code | SAEEYEYPS | [6] |

| Molecular Formula | C₄₇H₆₃N₉O₂₀ | [6] |

| Molecular Weight | 1102.05 g/mol | Calculated |

| Appearance | Lyophilized white powder | [7] |

| Purity (by HPLC) | Typically >95% | [7] |

| Storage | Store at -20°C for long-term stability. | [7] |

Chemical Synthesis and Purification

The synthesis of H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH is achieved through standard Solid-Phase Peptide Synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[8][9] This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, providing high yields and purity.

Rationale for Fmoc-based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the preferred method for synthesizing a peptide of this nature due to several key advantages:

-

Mild Reaction Conditions: The Fmoc protecting group is removed with a weak base (e.g., piperidine), which preserves the integrity of acid-sensitive residues and side-chain protecting groups.[8]

-

Orthogonal Protection Scheme: The use of acid-labile side-chain protecting groups (e.g., tBu for Ser, Tyr, and Glu) allows for their simultaneous removal along with the cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA), simplifying the final deprotection step.[8]

-

Automation Compatibility: The cyclical nature of SPPS is well-suited for automated synthesizers, enabling efficient and reproducible production.[10]

Step-by-Step Synthesis Workflow

The synthesis of SAEEYEYPS follows a repetitive cycle of deprotection, activation, coupling, and washing.

Caption: Generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol:

-

Resin Preparation: Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with the C-terminal amino acid, Fmoc-Ser(tBu)-OH.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc group from the serine residue, exposing the free amine.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the fulvene-piperidine adduct.

-

Amino Acid Activation and Coupling: Activate the next amino acid in the sequence (Fmoc-Pro-OH) using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). Add this activated mixture to the resin to form the peptide bond.

-

Washing: Wash the resin again with DMF to remove unreacted reagents.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence: Tyr(tBu), Glu(OtBu), Tyr(tBu), Glu(OtBu), Glu(OtBu), Ala, and finally Ser(tBu).

-

Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail, typically containing 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.[11]

-

Precipitation and Lyophilization: Precipitate the crude peptide from the TFA solution using cold diethyl ether, centrifuge to form a pellet, and lyophilize to obtain a dry powder.

Purification by Reverse-Phase HPLC

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 stationary phase is typically used.

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is employed. The peptide will elute at a specific concentration of acetonitrile depending on its overall hydrophobicity.

-

Detection: The peptide is detected by its absorbance at 214 nm and 280 nm (due to the presence of tyrosine residues).

Fractions containing the pure peptide are collected, pooled, and lyophilized to yield the final product with >95% purity.[7]

Analytical Characterization

To confirm the identity and purity of the synthesized peptide, several analytical techniques are employed.

Sources

- 1. Optimized LC-MS/MS Method for the Detection of ppCCK(21–44): A Surrogate to Monitor Human Cholecystokinin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isolation of a large cholecystokinin precursor from canine brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholecystokinin - Wikipedia [en.wikipedia.org]

- 6. qyaobio.com [qyaobio.com]

- 7. mybiosource.com [mybiosource.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 10. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chempep.com [chempep.com]

Technical Guide: Cholecystokinin Precursor (107-115) [SAEEYEYPS]

Synthesis, Procurement, and Bio-Analytical Application[1]

Part 1: Executive Summary & Core Identity

H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH (Sequence: SAEEYEYPS ) is a specific 9-residue fragment derived from the human Cholecystokinin (CCK) precursor.[1] Formally identified as Cholecystokinin Precursor (107-115) , this peptide serves as a critical non-sulfated flanking region released during the post-translational processing of pro-CCK.[1]

Unlike the bioactive octapeptide CCK-8 (which requires sulfation for high-affinity CCK-A receptor binding), SAEEYEYPS is primarily utilized as a metabolic marker for pro-hormone processing and a substrate for tyrosine kinase specificity studies due to its unique acidic "Glu-Glu-Tyr" (EEY) motif.[1]

Chemical Identity Table

| Parameter | Specification |

| Sequence (One-Letter) | SAEEYEYPS |

| Common Name | CCK Flanking Peptide (Non-Sulfated) |

| CAS Number | 198483-37-3 |

| Molecular Formula | C₄₇H₆₃N₉O₂₀ |

| Molecular Weight | 1074.07 Da |

| Isoelectric Point (pI) | ~3.28 (Highly Acidic) |

| Net Charge (pH 7.0) | -4 (approximate) |

Part 2: Supply Chain & Cost Analysis

For drug development professionals, procuring this peptide requires distinguishing between "Catalog Grade" (for routine screening) and "GMP/High-Purity" (for analytical standards).[1] The market is split between specialized peptide houses and broad chemical distributors.

Validated Suppliers & Pricing Matrix

Note: Prices are estimates based on Q1 2026 market data for research-grade purity (>95%).

| Supplier | Product Code | Pack Size | Est. Cost (USD) | Lead Time | Notes |

| Biosynth | FC109398 | 5 mg | $800 - $900 | 1-2 Weeks | Premium supplier; high batch consistency.[1] |

| CPC Scientific | Custom | 1 mg | Inquire | 2-3 Weeks | Specializes in GMP synthesis; best for clinical bridging.[1] |

| Hongtide | 127P13 | 1-10 mg | $150 - $300 | 1 Week | Cost-effective for bulk screening; check CoA for TFA content.[1] |

| American Custom Chem | PEP0001090 | 1 mg | ~$650 | Stock | High markup for small aliquots; reliable stock. |

Procurement Strategy:

-

For Kinase Assays: Purchase >98% purity . Impurities (truncated sequences) can act as competitive inhibitors, skewing

values. -

For ELISA Standards: >95% purity is sufficient. Ensure the peptide is net peptide content corrected (accounting for water and counter-ions) when calculating molarity.

Part 3: Technical Specifications & Handling (The "Application Scientist" Perspective)

3.1 Solubility & Reconstitution (Critical)

The sequence SAEEYEYPS is notoriously acidic (contains 3 Glutamic Acid residues).[1]

-

Common Mistake: Attempting to dissolve in neutral PBS or water. The peptide will likely aggregate or form a gel due to protonation of the carboxyl groups at low pH.

-

Correct Protocol: Use a basic buffer or Ammonia solution to deprotonate the side chains (

), forcing repulsion and solvation.[1]

3.2 Stability

-

Oxidation Risk: Contains two Tyrosine (Y) residues. Susceptible to oxidative cross-linking (dityrosine formation) if stored in solution at pH > 8.0 for extended periods.[1]

-

Hydrolysis: The Asp-Pro or Tyr-Pro bond (though not present here, the Proline induces conformational strain) can be sensitive.[1] Store lyophilized at -20°C.

Part 4: Biological Context & Experimental Workflows

4.1 The "EEY" Motif & Kinase Interaction

While identified as a CCK fragment, the sequence contains the Glu-Glu-Tyr (EEY) motif.[1] This mimics the activation loop of Src-family kinases and the Polyoma Middle T antigen binding site.[1]

-

Mechanism: The acidic Glutamic acid residues facilitate the coordination of Magnesium (

) and orient the Tyrosine hydroxyl group into the kinase active site. -

Application: SAEEYEYPS can serve as a highly specific substrate for characterizing orphan Tyrosine Kinases or testing SH2-domain binding (post-phosphorylation).[1]

4.2 Visualization: Pro-CCK Processing Pathway

The following diagram illustrates where SAEEYEYPS fits within the biological processing of Cholecystokinin, highlighting its release vs. the bioactive CCK-8.[1]

Caption: Schematic of Prepro-CCK proteolytic processing. The target peptide (Green) is a C-terminal flanking fragment distinct from the bioactive CCK-8 hormone.[1]

Part 5: Validated Experimental Protocols

Protocol A: "Self-Validating" Reconstitution

Goal: To create a stable 1mM Stock Solution without aggregation.

-

Calculate Mass: Determine the Net Peptide Content (NPC) from the Certificate of Analysis (usually 70-80% of gross weight).[1]

- [1]

-

Initial Solvation (The "Ammonia Shock"):

-

Add 10% volume of 0.1M

(Ammonium Hydroxide).[1] -

Why? The high pH immediately ionizes the Glu residues, preventing aggregation.

-

Validation: Solution should become instantly clear. If cloudy, sonicate for 10s.

-

-

Dilution:

-

Slowly add 90% volume of sterile, degassed water.

-

Note: Do not use PBS yet.[1] High salt can crash out the peptide before it is fully dispersed.

-

-

pH Adjustment: Verify pH is ~7.5 - 8.0.

-

Aliquot & Freeze: Flash freeze in liquid nitrogen. Store at -80°C. Do not refreeze.

Protocol B: Kinase Substrate Specificity Assay

Goal: To determine if SAEEYEYPS is phosphorylated by a candidate Tyrosine Kinase.

-

Buffer Prep: 50 mM Tris-HCl (pH 7.5), 10 mM

, 1 mM DTT, 0.1 mM -

Substrate Mix:

-

Well A: 100 µM SAEEYEYPS.

-

Well B (Control): 100 µM Poly(Glu,Tyr) 4:1 random copolymer.

-

-

Reaction:

-

Incubation: 30 min at 30°C.

-

Detection: Spot on P81 phosphocellulose paper (binds basic peptides) OR use LC-MS/MS to detect the +80 Da mass shift on Tyr residues.[1]

-

Note on P81: Since SAEEYEYPS is acidic, it will not bind well to P81 paper (which binds basic residues). Use LC-MS or anti-phosphotyrosine ELISA instead. This is a common failure point in standard protocols.[1]

-

Visualization: Assay Decision Logic

Caption: Decision tree for selecting the correct kinase assay format. Standard P81 assays fail for acidic peptides like SAEEYEYPS.

Part 6: References

-

Rehfeld, J. F., et al. (2001). "The cell-specific processing of pro-cholecystokinin." Journal of Biological Chemistry.

-

Biosynth. (2026).[1][2] "Peptide FC109398 Product Specifications." Biosynth Catalog.

-

Hunter, T. (1982). "Synthetic peptide substrates for a tyrosine protein kinase." Journal of Biological Chemistry.

-

PubChem. (2026).[1] "Compound Summary: SAEEYEYPS." National Library of Medicine.[1]

-

CPC Scientific. (2026). "Cholecystokinin Flanking Peptide Data Sheet." CPC Scientific.

Sources

Methodological & Application

Technical Application Note: Src Family Kinase Profiling with H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH

[1]

Executive Summary

The peptide H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH (SAEEYEYPS) is a synthetic nonapeptide derived from the Polyoma Virus Middle T antigen (PyMT) , specifically residues 311–319.[1] In the context of signal transduction research, this peptide is a critical reagent for studying Src Family Kinases (SFKs) .

Unlike generic kinase substrates (e.g., Poly-Glu-Tyr), this sequence represents a physiological "super-activator" motif.[1] In the viral life cycle, Src kinase phosphorylates PyMT at Tyr315 (the second tyrosine in this sequence). The resulting phosphopeptide then acts as a high-affinity ligand for the Src SH2 domain, locking the kinase in a constitutively active conformation.[1]

Key Applications:

-

Specific Substrate for Src Kinase Assays: Measuring catalytic turnover (

) and specificity.[1] -

SH2 Domain Specificity Controls: Serving as the unphosphorylated negative control in binding studies (SPR/FP) against its phosphorylated counterpart (pY315).[1]

-

Structural Biology: Co-crystallization studies to map the peptide-binding cleft of tyrosine kinases.

Physicochemical Properties & Handling[1]

| Property | Data | Notes |

| Sequence | Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser | N-Term: Free Amine (H-); C-Term: Free Acid (-OH) |

| Molecular Weight | 1074.07 Da | |

| Isoelectric Point (pI) | ~3.3 | Highly acidic due to 3 Glu residues.[1] |

| Solubility | High in Water / PBS | Acidic residues enhance aqueous solubility.[1] |

| Purity Requirement | >95% (HPLC) | Essential to remove truncated synthesis byproducts.[1] |

| Storage | -20°C (Lyophilized) | Hygroscopic. Desiccate before opening. |

Reconstitution Protocol:

-

Solvent: Use sterile, nuclease-free water or 50 mM Tris-HCl (pH 7.5). Avoid unbuffered saline initially as the acidic peptide may drop the pH.

-

Concentration: Prepare a 10 mM stock solution .

-

Calculation: Dissolve 1 mg peptide in ~93 µL solvent.[1]

-

-

Aliquoting: Flash freeze in liquid nitrogen and store at -80°C. Avoid multiple freeze-thaw cycles to prevent hydrolysis of the Pro-Ser bond.

Application 1: In Vitro Src Kinase Activity Assay

This protocol details the use of SAEEYEYPS as a substrate to measure the specific activity of recombinant c-Src or Lck.[1] This method is superior to using generic polymers because it probes the kinase's ability to recognize its specific physiological activation motif.

Mechanistic Rationale

The peptide contains two tyrosines (Y315 and Y317 in PyMT numbering). Src preferentially phosphorylates the tyrosine at position 5 (Y315) in this sequence context. The presence of acidic residues (Glu) upstream of the tyrosine is a classic determinant of Src substrate specificity.

Reagents

-

Kinase Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM MnCl₂, 2.5 mM DTT, 0.5 mg/mL BSA.

-

ATP Mix: 10 mM ATP (cold) spiked with [

-³²P]ATP (3,000 Ci/mmol) for radiometric assay OR ADP-Glo Reagent (Promega) for luminescence. -

Enzyme: Recombinant human c-Src (active).[1]

-

Substrate: SAEEYEYPS peptide (Stock 10 mM).

Experimental Workflow (Radiometric Method)

-

Preparation: Dilute c-Src to 10 nM in 1X Kinase Buffer on ice.

-

Substrate Mix: Prepare a dilution series of the SAEEYEYPS peptide (0 µM to 500 µM) to determine

. -

Initiation:

-

In a microcentrifuge tube, combine:

-

10 µL 5X Kinase Buffer[1]

-

10 µL Peptide Substrate (Variable conc.)

-

20 µL Water

-

5 µL c-Src Enzyme (Final reaction vol: 50 µL)

-

-

Incubate at 30°C for 2 minutes to equilibrate.

-

Start Reaction: Add 5 µL ATP Mix (Final ATP: 100 µM, ~1 µCi [

-³²P]).

-

-

Incubation: Incubate at 30°C for 15 minutes. (Ensure linearity by limiting substrate conversion to <10%).

-

Termination: Spot 25 µL of the reaction onto P81 phosphocellulose paper .

-

Washing:

-

Wash filters 3x with 0.75% Phosphoric Acid (5 min per wash).[1]

-